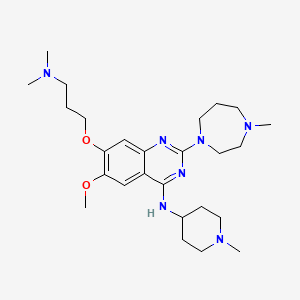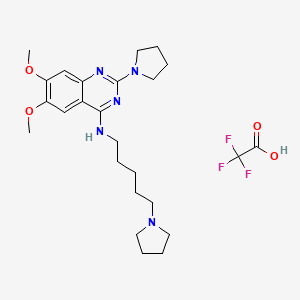
Vebicorvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vebicorvir is a first-generation hepatitis B virus (HBV) core protein inhibitor. It is an investigational compound developed to treat chronic hepatitis B virus infection by interfering with multiple aspects of HBV replication . This compound is known for its potent antiviral activity and is administered orally .
Biochemical Analysis
Biochemical Properties
Vebicorvir interferes with multiple aspects of HBV replication . It interacts with the HBV core protein, a crucial enzyme in the life cycle of the virus . This interaction disrupts the normal function of the enzyme, leading to deeper reductions in HBV DNA and RNA .
Cellular Effects
This compound has shown to have significant effects on various types of cells, particularly those infected with HBV . It influences cell function by reducing HBV DNA and RNA, leading to a more rapid normalization of alanine aminotransferase (ALT), an enzyme that plays a key role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HBV core protein . This binding inhibits the normal function of the enzyme, disrupting the replication of the virus. As a result, there is a reduction in HBV DNA and RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain its effects over time . It continues to suppress HBV replication, demonstrating its stability and long-term effects on cellular function .
Metabolic Pathways
Given its role as an inhibitor of the HBV core protein, it is likely that it interacts with enzymes and cofactors involved in the life cycle of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vebicorvir involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the compound. The production process involves large-scale synthesis, purification, and formulation of the compound into its final dosage form. The specific details of the industrial production methods are not publicly available .
Chemical Reactions Analysis
Types of Reactions
Vebicorvir undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature and pH, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Vebicorvir has several scientific research applications, particularly in the field of medicine:
Hepatitis B Treatment: this compound is primarily investigated for its potential to treat chronic hepatitis B virus infection.
Virology Research: This compound is used in virology research to study the mechanisms of HBV replication and the effects of core protein inhibitors on viral replication.
Drug Development: This compound serves as a lead compound for the development of new antiviral drugs targeting HBV.
Mechanism of Action
Vebicorvir exerts its effects by inhibiting the HBV core protein, which is essential for viral replication. The compound interferes with multiple steps in the HBV replication cycle, including the encapsidation of pregenomic RNA and the formation of covalently closed circular DNA (cccDNA) . By targeting these critical steps, this compound effectively reduces viral replication and the production of viral particles .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to vebicorvir in terms of their mechanism of action and therapeutic applications. These include:
JNJ-6379: Another HBV core protein inhibitor with similar antiviral activity.
Selgantolimod: A Toll-like receptor 8 agonist used in combination with core protein inhibitors for enhanced antiviral activity.
Uniqueness of this compound
This compound is unique due to its potent and selective inhibition of the HBV core protein, which allows it to interfere with multiple aspects of HBV replication. Its ability to reduce both HBV DNA and pregenomic RNA levels makes it a promising candidate for combination therapies aimed at achieving a functional cure for chronic hepatitis B .
Properties
IUPAC Name |
6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVBJYMZKEREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090064-66-5 |
Source


|
| Record name | Vebicorvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VEBICORVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)

